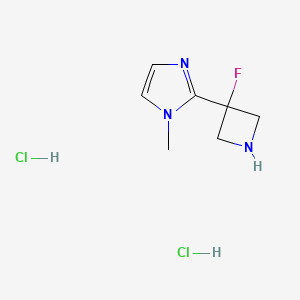![molecular formula C20H20N2O5 B2858483 N-(benzo[d][1,3]dioxol-5-yl)-2-((2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide CAS No. 850905-16-7](/img/structure/B2858483.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-((2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain a benzo[d][1,3]dioxol-5-yl moiety, which is a common structure in many organic compounds . It also contains a 2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups in space. The benzo[d][1,3]dioxol-5-yl group is a type of aromatic ether, and the 2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl group is a type of isoquinoline .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the functional groups present in the molecule. For example, the ether group in the benzo[d][1,3]dioxol-5-yl moiety might be susceptible to acid-catalyzed cleavage .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the aromatic ether and isoquinoline groups could influence its solubility, melting point, and boiling point .科学的研究の応用
Synthesis and Antimicrobial Activity
A series of derivatives synthesized from 1,2,3,4-tetrahydroisoquinoline showed antimicrobial activity. These derivatives, synthesized through specific reactions involving substituted aryl aldehydes, were evaluated for their antibacterial properties, indicating that some compounds with bromine substitution exhibited good activity profiles (Rao et al., 2020).
Antitumor Activity and Molecular Docking
Another study focused on the synthesis and evaluation of 3-benzyl-substituted-4(3H)-quinazolinones for their in vitro antitumor activity. The results demonstrated broad-spectrum antitumor activities for specific derivatives, nearly 1.5–3.0-fold more potent compared with the control substance 5-FU. Molecular docking studies were performed to understand the binding modes to target proteins (Al-Suwaidan et al., 2016).
Chemical and X-ray Studies
Chemical and X-ray studies of a specific product from a Schmidt reaction involving 3-ethyl-1,6,7,11b-tetrahydro-9,10-dimethoxy-4H-benzo[a]quinolizin-2(3H)-one revealed insights into its structural characteristics and potential applications in further chemical synthesis processes (Begley & Whittaker, 1973).
Pharmacological Activities of Quinazoline Derivatives
Research into the synthesis and pharmacological evaluation of oxoquinazoline derivatives highlighted their significance in developing potential new drugs with anti-analgesic, anti-inflammatory, and anti-bacterial properties. The study's methodology and findings contribute to the broader exploration of quinazoline compounds in medicinal chemistry (Rajveer et al., 2010).
Design and Synthesis of Acetamide Derivatives
The design, synthesis, and molecular docking of new lipophilic acetamide derivatives were explored for their potential anticancer and antimicrobial agents. This work included the synthesis of various primary amines, demonstrating promising antibacterial and antifungal activity against several strains, and showed significant potential for further development as cytotoxic agents (Ahmed et al., 2018).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-2-22-9-8-14-15(20(22)24)4-3-5-16(14)25-11-19(23)21-13-6-7-17-18(10-13)27-12-26-17/h3-7,10H,2,8-9,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKMDLGGMQDECU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-yl)-2-((2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

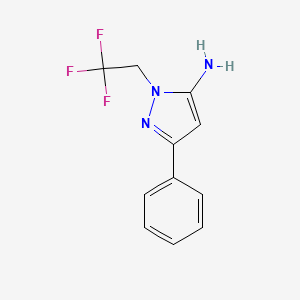
![Methyl 7-(3-methylbenzyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate](/img/structure/B2858406.png)
![dimethyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}terephthalate](/img/structure/B2858407.png)
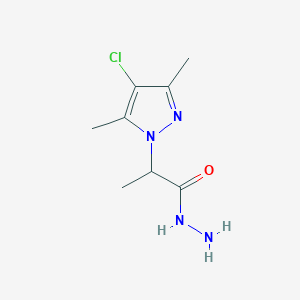

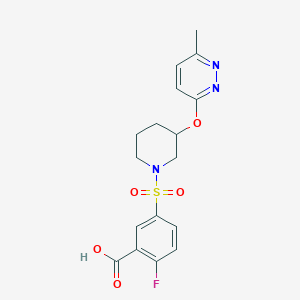
![N-(2,6-diethylphenyl)-2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2858413.png)
![[2-(1,3-Benzoxazol-2-ylthio)ethyl]amine hydrochloride](/img/no-structure.png)
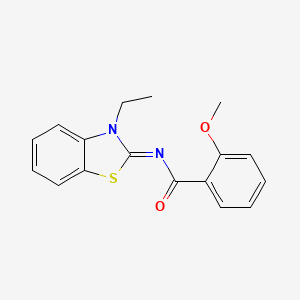

![8-(3,5-Dimethylpyrazolyl)-1-[(2-fluorophenyl)methyl]-3-methyl-7-(3-methylbutyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2858419.png)
![2-Thia-6-azaspiro[3.4]octane 2,2-dioxide](/img/structure/B2858420.png)

